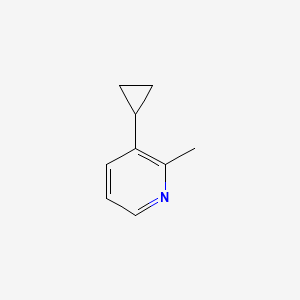

3-Cyclopropyl-2-methylpyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-cyclopropyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-9(8-4-5-8)3-2-6-10-7/h2-3,6,8H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREIJCYCOLPRQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744795 | |

| Record name | 3-Cyclopropyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346533-28-5 | |

| Record name | 3-Cyclopropyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Bedrock of Innovation: Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in the world of chemistry. researchgate.net These nitrogen-containing heterocyclic compounds are not only prevalent in nature, found in essential molecules like vitamins, but also serve as crucial components in a vast array of synthetic applications. researchgate.netresearchgate.net In advanced chemical synthesis, the pyridine ring's adaptability as both a reactant and a starting material for structural modifications is highly valued. enpress-publisher.com This versatility has led to their widespread use in the pharmaceutical industry for developing new drugs and in agriculture for creating pesticides, insecticides, and fungicides. enpress-publisher.comnumberanalytics.com

The significance of pyridine derivatives extends into material science, where they are integral to the development of functional materials such as polymers and dyes. numberanalytics.commdpi.com Their unique electronic properties and ability to form complexes with metals make them suitable for applications in nanotechnology, including the synthesis of metal nanoparticles. numberanalytics.com The ongoing exploration of pyridine derivatives continues to open new avenues in fields like electrocatalysis and photocatalysis. numberanalytics.com

The Functional Enhancer: the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into a molecule can dramatically enhance its functionality and reactivity. This small, three-membered ring possesses a high degree of ring strain, which leads to unique electronic and steric properties. fiveable.me The bond angles in a cyclopropyl group are approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, resulting in increased reactivity. fiveable.me This strain energy can be released through ring-opening reactions, making cyclopropyl groups versatile intermediates in organic synthesis. fiveable.me

In medicinal chemistry, the cyclopropyl group is a favored structural motif. scientificupdate.com It can act as a rigid linker, locking a molecule into a specific conformation, which can lead to enhanced binding affinity with biological targets and increased potency. unl.ptnih.gov Furthermore, the introduction of a cyclopropyl group can improve a molecule's metabolic stability and pharmacokinetic profile by making it less susceptible to degradation by enzymes in the body. unl.pt Its ability to modulate lipophilicity and other physicochemical properties makes it a valuable tool for optimizing drug candidates. fiveable.menih.gov

A Legacy of Discovery: Methylpyridines and Cyclopropylpyridines

Research into methylpyridines, also known as picolines, has a long history, with the first isolation of a pure methylpyridine from coal tar being a notable early achievement. indianchemicalsociety.com The study of their thermodynamic properties, such as heat capacity and internal rotation of the methyl group, has provided fundamental insights into their behavior. aip.org The synthesis of methylpyridines has evolved from early methods involving the condensation of aldehydes and ammonia to more advanced catalytic methods. e3s-conferences.orgmdpi.com However, achieving regioselective control in these syntheses, specifically the targeted placement of the methyl group, has been a persistent challenge. mdpi.com

The exploration of cyclopropylpyridines began with investigations into their synthesis and electronic interactions. acs.org Early studies focused on their reactions with acids and hydrogen, as well as the synthesis of their "ring-opened" analogs. nih.gov More recent research has delved into the intricate reactivity of these compounds, including their participation in cycloaddition reactions. For instance, gold-catalyzed intermolecular tandem cyclization/[4+3] cycloaddition of 2-(1-alkynyl)-cyclopropyl pyridines with nitrones has been shown to be an efficient method for constructing complex heterocyclic scaffolds. rsc.org Additionally, the [3+2] cycloaddition of cyclopropyl pyridines and alkynes represents a novel approach for activating remote chemical bonds. researchgate.net

The Path Forward: Current and Future Research on 3-cyclopropyl-2-methylpyridine

De Novo Synthesis Approaches for Substituted Pyridines

De novo synthesis provides a powerful means to construct highly substituted pyridines with precise regiochemical control, starting from simple, readily available building blocks. acs.orgchemrxiv.org This approach is particularly valuable for creating complex pyridine architectures that might be challenging to access through functionalization of a pre-existing ring. researchgate.netresearchgate.net

Heterocyclization Strategies Involving Cyclopropylamine Derivatives

One strategy for the de novo synthesis of cyclopropyl-substituted pyridines involves the cyclization of precursors incorporating a cyclopropylamine moiety. While direct examples leading to this compound are not extensively detailed, the general principle relies on the reaction of cyclopropylamine derivatives with other components to form the pyridine ring. For instance, bicyclic cyclopropylamines can be synthesized from amino acid derivatives, showcasing the versatility of incorporating the cyclopropyl group into nitrogen-containing structures. clockss.org These methods often involve amidation and subsequent cyclization steps. clockss.org

[2+2+2] Cycloaddition for Pyridine Ring Formation with Cyclopropyl-Containing Precursors

The [2+2+2] cycloaddition reaction is a highly efficient method for constructing aromatic and heteroaromatic rings. nih.govresearchgate.net This reaction involves the transition metal-catalyzed cyclotrimerization of two alkyne units and a nitrile to form a pyridine ring. nih.govrsc.org To synthesize a cyclopropyl-containing pyridine via this method, a cyclopropyl-substituted alkyne or nitrile would be a necessary precursor. The reaction offers a convergent approach to complex pyridines and has been shown to be effective using various transition metal catalysts, including iron(II) complexes. researchgate.netrsc.org The regioselectivity of the cycloaddition can often be controlled by the nature of the substituents on the alkyne and nitrile components. nih.gov

Multi-component Reactions for Complex Pyridine Architectures

Multi-component reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single step to form a complex product. rsc.orgnih.gov Several MCRs are known for the synthesis of substituted pyridines. mdpi.combeilstein-journals.org For example, a three-component reaction between ynals, isocyanides, and amines or alcohols can afford pyridine derivatives under mild conditions. rsc.org The Hantzsch dihydropyridine synthesis is another classic MCR that can be adapted to produce highly substituted pyridines after an oxidation step. researchgate.net These reactions offer a rapid and efficient route to diverse pyridine libraries and could be adapted to include cyclopropyl-containing building blocks to generate structures like this compound. rsc.orgmdpi.com

Functionalization of Pre-existing Pyridine Systems for this compound Construction

An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring. This approach is often more direct if a suitable pyridine starting material is available.

Regioselective Functionalization of Methylpyridines

The selective introduction of substituents onto a methylpyridine ring requires careful control of regioselectivity due to the presence of multiple reactive sites. mdpi.comacs.org The electronic nature of the pyridine ring, with its electron-deficient character, influences the position of electrophilic and nucleophilic attacks. nih.gov

Direct C-H functionalization has emerged as a powerful tool for the derivatization of pyridines, avoiding the need for pre-functionalized starting materials. nih.gov

C-3 Functionalization: The C-3 position of pyridine is electronically more electron-rich compared to the C-2 and C-4 positions, making it susceptible to electrophilic attack, although harsh conditions are often required. nih.govresearchgate.net Modern methods, however, have enabled more facile C-3 functionalization. For instance, transition metal-catalyzed C-H activation has been employed for the C-3 arylation of pyridines. beilstein-journals.org Strategies involving dearomatization-rearomatization sequences have also proven effective for selective C-3 functionalization. researchgate.net

C-2 Methyl Group Functionalization: The methyl group at the C-2 position of a pyridine ring exhibits enhanced acidity due to the electron-withdrawing nature of the nitrogen atom. d-nb.info This allows for deprotonation with a suitable base, followed by reaction with an electrophile. This strategy is commonly used for introducing substituents at the methyl position.

For the specific synthesis of this compound, a plausible route would involve the regioselective introduction of a cyclopropyl group at the C-3 position of 2-methylpyridine. This could potentially be achieved through a C-H activation/coupling strategy or by employing a pre-functionalized 2-methylpyridine, such as 3-bromo-2-methylpyridine, in a cross-coupling reaction with a cyclopropylboronic acid or a similar organometallic reagent.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Substitution

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of substituted pyridines. These methods offer a versatile and efficient means to introduce various functional groups onto the pyridine core.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of carbon-carbon bonds. nih.gov In the context of this compound synthesis, this could involve the coupling of a suitably substituted pyridine, such as one bearing a halogen, with a cyclopropylboronic acid or its derivative. researchgate.net Research has demonstrated the successful coupling of potassium cyclopropyl trifluoroborates with aryl bromides, which proceeds with retention of the cyclopropyl group's configuration. nih.gov This method is valuable for creating enantiomerically pure cyclopropanes. nih.gov The use of palladium catalysts, often in conjunction with specific ligands, facilitates these transformations under relatively mild conditions. acs.orgacs.org

Another powerful palladium-catalyzed method is the coupling of cyclopropylmagnesium bromide with aryl bromides, a reaction that can be mediated by zinc halide additives to produce cyclopropyl arenes in good to excellent yields. acs.org This approach has been shown to be effective for a range of Grignard reagents and aryl bromides. acs.org

These cross-coupling strategies are not only applicable to the initial synthesis but also play a crucial role in the late-stage functionalization of complex molecules, allowing for the introduction of the cyclopropyl moiety into advanced intermediates. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Substitution

| Coupling Partners | Catalyst/Ligand | Key Features | Reference |

| Potassium cyclopropyl trifluoroborates and aryl bromides | Palladium catalyst | Stereospecific, retention of configuration | nih.gov |

| Cyclopropylmagnesium bromide and aryl bromides | Palladium catalyst with zinc halide additives | Good to excellent yields | acs.org |

| Pyridine N-oxides and halopyridines | Palladium catalyst | Direct C-H arylation | acs.org |

Introduction of the Cyclopropyl Group onto Methylpyridines

The introduction of a cyclopropyl group onto a pre-existing methylpyridine ring is another key synthetic strategy. This can be achieved through various chemical transformations, including nucleophilic additions and transition metal-mediated reactions.

Nucleophilic addition reactions provide a direct route for forming carbon-carbon bonds. In this context, a cyclopropyl nucleophile can be added to an appropriately activated pyridine derivative. While direct nucleophilic addition to an unactivated pyridine ring is challenging due to its electron-rich nature, activation of the pyridine ring can facilitate such reactions. For instance, the formation of a pyridinium salt can render the ring more susceptible to nucleophilic attack.

The high ring strain of cyclopropanes influences their reactivity, and in some cases, they can act as electrophiles in ring-opening reactions when substituted with an electron-accepting group. nih.gov However, for the purpose of introducing an intact cyclopropyl group, methods that avoid ring-opening are necessary. One approach involves the dehydrohalogenation of a halocyclopropane to form a highly reactive cyclopropene intermediate, which can then undergo addition reactions. researchgate.net

Transition metal catalysis offers a powerful and often more controlled approach to cyclopropylation. nih.govacs.orgresearchgate.net These reactions can proceed through various mechanisms, including those involving metal-carbene intermediates. For example, cobalt(II) chelates have been used to catalyze olefin cyclopropanation with a high degree of enantioselection. researchgate.net

Palladium-catalyzed reactions are also prevalent in this area. For instance, the Heck-type coupling of bicyclic cyclopropanes with aryl halides can lead to ring-expansion products, demonstrating the diverse reactivity of cyclopropyl groups under palladium catalysis. chemrxiv.org The choice of catalyst, ligands, and reaction conditions is crucial in directing the reaction towards the desired cyclopropylation product while minimizing side reactions like ring-opening.

Table 2: Comparison of Cyclopropylation Methods

| Method | Description | Advantages |

| Nucleophilic Addition | Addition of a cyclopropyl nucleophile to an activated pyridine. | Direct C-C bond formation. |

| Transition Metal-Mediation | Catalytic cyclopropylation using transition metals like palladium or cobalt. | High control, potential for stereoselectivity. researchgate.net |

Nucleophilic Addition Pathways to Pyridine Derivatives

Functionalization Strategies via Pyridine N-Oxide Intermediates

Pyridine N-oxides are versatile intermediates in pyridine chemistry, offering unique reactivity patterns compared to their parent pyridines. researchgate.net The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, often with altered regioselectivity.

The oxidation of a substituted pyridine to its N-oxide can be a key step in a synthetic sequence. For instance, this compound can be oxidized to the corresponding N-oxide. This intermediate can then undergo a variety of transformations. A notable reaction is the direct C-H arylation of pyridine N-oxides with halopyridines, catalyzed by palladium, which allows for the synthesis of substituted bipyridines. acs.org This method is particularly effective for pyridine N-oxides bearing electron-withdrawing substituents. acs.org

Furthermore, the N-oxide functionality can direct functionalization to specific positions. For example, N-alkoxy pyridiniums can direct radical additions to the 2-position. nih.gov After the desired functionalization, the N-oxide can be readily deoxygenated to regenerate the pyridine ring, making it a valuable "traceless" activating and directing group. acs.org

Derivatization and Late-Stage Functionalization of this compound

Once the this compound core is assembled, further derivatization can be undertaken to explore structure-activity relationships or to build more complex molecules. Late-stage functionalization, the introduction of functional groups at a late stage of a synthesis, is a particularly powerful strategy. acs.orgscispace.com

Strategies for Further Substitution on the Pyridine Ring

The existing substituents on this compound—the methyl and cyclopropyl groups—influence the regioselectivity of further substitutions. The electron-donating nature of these alkyl groups can direct electrophilic aromatic substitution to the electron-rich positions of the pyridine ring.

Palladium-catalyzed C-H activation is a powerful tool for the late-stage functionalization of heterocycles. acs.org By choosing appropriate directing groups and reaction conditions, it is possible to selectively introduce new substituents at various positions on the pyridine ring. For example, methods have been developed for the C-4 alkylation of pyridines. scispace.com

The use of removable directing groups can provide access to substitution patterns that are otherwise difficult to achieve. For instance, a removable N-(2-pyridyl)sulfonyl directing group has been used to facilitate the palladium-catalyzed δ-C-H arylation of α-amino acid derivatives. acs.org While not directly applied to this compound in the cited literature, this principle highlights the potential for creative strategies to functionalize specific positions on the pyridine ring.

The development of derivatization reagents is also crucial for the analysis and further modification of such compounds. qut.edu.au For instance, trifluoromethyl-substituted cyclopropanes can be prepared and further derivatized into building blocks for medicinal chemistry. researchgate.net

Transformations of the Cyclopropyl Group

The cyclopropyl group attached to the pyridine ring is a key feature that influences the molecule's properties and can be a site for various chemical transformations.

One notable transformation is the ring-opening of the cyclopropyl group. This can be achieved through various methods, including reactions with acids or transition metal catalysts. For instance, in related systems, cyclopropyl ketones can undergo ring-expansion to form dihydrofurans in a process known as the Cloke-Wilson rearrangement. rsc.org This type of rearrangement can be promoted by agents like m-chloroperoxybenzoic acid (MCPBA) or protic acids such as p-toluenesulfonic acid (PTSA). rsc.org In the context of pyridyl-substituted cyclopropanes, such ring-opening reactions could lead to the formation of novel heterocyclic systems.

Another significant transformation involves palladium-catalyzed coupling reactions. For example, bicyclic vinylcyclopropanes can undergo a Heck-type coupling with aryl halides, leading to a ring expansion of the cyclopropane moiety. chemrxiv.org This process involves a Current time information in Bangalore, IN.vulcanchem.com-migratory shift of palladium, which allows for the formation of larger rings like 1,2-dihydropyridines. chemrxiv.org The introduction of substituents on the cyclopropyl ring can also be achieved. For instance, the addition of a methyl group to a cyclopropyl ring has been utilized to block oxidative metabolism and enhance potency in drug candidates. hyphadiscovery.com

Furthermore, the cyclopropyl group can be introduced into a pyridine structure through cyclopropanation reactions, often utilizing diazo compounds and transition metal catalysts. This method is a common strategy for synthesizing cyclopropyl-containing heterocyclic compounds.

The reactivity of the cyclopropyl group is influenced by the substituents on the pyridine ring. Electron-withdrawing groups can activate the cyclopropane ring towards certain reactions. The inherent ring strain of the cyclopropyl group makes it susceptible to both nucleophilic attack and ring-opening under specific conditions. vulcanchem.com

| Transformation | Reagents/Conditions | Product Type | Reference |

| Ring-Expansion (Cloke-Wilson) | MCPBA or PTSA | Dihydrofurans | rsc.org |

| Heck-Type Coupling | Palladium catalyst, Aryl halide | Ring-expanded heterocycles | chemrxiv.org |

| Cyclopropanation | Diazo compounds, Transition metal catalyst | Cyclopropyl-substituted heterocycles |

Chemical Modifications of the Methyl Group

The methyl group at the 2-position of the pyridine ring is also a versatile handle for further chemical modifications. The acidity of the protons on this methyl group is increased by the electron-withdrawing nature of the pyridine ring, making it susceptible to deprotonation and subsequent reactions. mdpi.com

A primary transformation of the methyl group is oxidation. Oxidation of the methyl group can lead to the formation of a carboxylic acid. For instance, 2-methylpyridine can be oxidized to picolinic acid using potassium permanganate. wikipedia.org Similarly, oxidation of methylpyridines can be achieved using argentous sulfate or argentous oxide, which results in the formation of carboxylic acids that may subsequently decarboxylate. bme.hu

Condensation reactions are another important class of modifications. The methyl group of 2-picoline can condense with formaldehyde to produce 2-vinylpyridine. wikipedia.org This reaction is a key step in the production of certain polymers.

Deprotonation of the methyl group using a strong base like butyllithium generates a nucleophilic species that can react with various electrophiles. wikipedia.org This allows for the introduction of a wide range of functional groups at the methyl position.

Furthermore, the methyl group can be involved in ammoxidation reactions. For example, the conversion of 3-methylpyridine to 3-cyanopyridine is achieved through ammoxidation, a crucial step in the synthesis of certain agrochemicals. wikipedia.org

| Transformation | Reagents/Conditions | Product | Reference |

| Oxidation | Potassium permanganate | Picolinic acid | wikipedia.org |

| Oxidation | Argentous sulfate/oxide | Carboxylic acids (may decarboxylate) | bme.hu |

| Condensation | Formaldehyde | 2-Vinylpyridine | wikipedia.org |

| Deprotonation/Alkylation | Butyllithium, Electrophile | Substituted methyl group | wikipedia.org |

| Ammoxidation | O₂, NH₃ | Cyanopyridine | wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra are the cornerstones of structural analysis for this compound. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the cyclopropyl ring are observed. For instance, the methyl protons typically appear as a singlet, while the cyclopropyl and pyridine protons exhibit more complex splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum complements the ¹H data, showing distinct resonances for the methyl carbon, the carbons of the cyclopropyl ring, and the carbons of the pyridine ring. The chemical shifts of these carbons are indicative of their electronic environment. For example, carbons in the aromatic pyridine ring resonate at a lower field (higher ppm) compared to the aliphatic carbons of the cyclopropyl group.

| Proton (¹H) | Exemplary Chemical Shift (ppm) | Carbon (¹³C) | Exemplary Chemical Shift (ppm) |

| Pyridine-H | 7.0 - 8.5 | Pyridine-C | 120 - 160 |

| Methyl-H | ~2.5 | Methyl-C | ~23 |

| Cyclopropyl-H | 0.5 - 2.0 | Cyclopropyl-C | 5 - 15 |

| Note: These are approximate chemical shift ranges and can vary based on the solvent and specific analogue. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguously assembling the molecular puzzle. nih.gov These experiments reveal correlations between nuclei, allowing for the definitive assignment of the structure. dergipark.org.tr

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons on the pyridine ring and between the protons within the cyclopropyl group. ptfarm.pl

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded carbon and proton atoms. This is instrumental in assigning the proton signal to its corresponding carbon atom. ptfarm.pl

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting different fragments of the molecule. For example, an HMBC spectrum could show a correlation between the methyl protons and the C2 and C3 carbons of the pyridine ring, confirming the position of the methyl group. nih.govptfarm.pl

Together, these 2D techniques provide a detailed connectivity map of the molecule, confirming the substitution pattern of the pyridine ring and the attachment of the cyclopropyl group. doi.org

Variable-Temperature NMR Studies for Conformational Dynamics and Exchange Processes

The cyclopropyl group attached to the pyridine ring is not static; it can rotate. Variable-temperature (VT) NMR is a powerful technique used to study such dynamic processes. numberanalytics.com By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. copernicus.org

At high temperatures, the rotation of the cyclopropyl group may be fast on the NMR timescale, resulting in averaged signals for the cyclopropyl protons. As the temperature is lowered, this rotation can slow down. If the rotation becomes slow enough, separate signals for the non-equivalent protons of the "frozen" conformers may be observed. The temperature at which the signals broaden and coalesce can be used to calculate the energy barrier for this rotation. unibas.itscielo.org.mx This provides valuable insight into the conformational flexibility and energetics of the molecule.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. doi.org This accuracy allows for the determination of the elemental formula of this compound. For example, by comparing the experimentally measured exact mass with the calculated masses of possible formulas, the correct molecular formula can be unequivocally identified, distinguishing it from other isomers or compounds with the same nominal mass. researchgate.net

Elucidation of Fragmentation Pathways by Mass Spectrometry

When a molecule of this compound is ionized in a mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly documented, its structural parameters can be reliably inferred from crystallographic data of its constituent analogues, primarily 2-methylpyridine (2-picoline) and other cyclopropyl-substituted aromatic systems. The crystal structure of 2-methylpyridine has been determined at 120 K, revealing an orthorhombic system with the space group P2₁2₁2₁. iucr.org This provides a foundational model for the pyridine core of the target molecule.

For the substituent at the 3-position, studies on heteroaryl-substituted cyclopropanes, such as 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, show that the cyclopropyl group typically adopts a "bisected" conformation relative to the aromatic ring. researchgate.net In this arrangement, the C-H bond of the cyclopropyl carbon attached to the ring is nearly coplanar with the plane of the ring, a conformation that maximizes electronic orbital overlap between the cyclopropyl group and the aromatic π-system. researchgate.net Therefore, in this compound, the cyclopropyl ring is expected to be oriented in a bisected manner relative to the pyridine ring.

The solid-state packing of the molecules would likely be influenced by weak intermolecular interactions, such as C–H···N contacts, which are indicative of directional hydrogen bonds observed in the crystal structure of 2-methylpyridine. iucr.org The final structural determination via single-crystal X-ray analysis would confirm the precise geometry, including the dihedral angle between the pyridine ring and the cyclopropyl group, and the intramolecular distances between the adjacent methyl and cyclopropyl substituents.

Illustrative Crystallographic Data for Analogues

The following interactive table presents typical crystallographic data as would be obtained for this compound, based on known parameters from its analogue, 2-methylpyridine. iucr.org

| Parameter | Value (based on 2-methylpyridine analogue) iucr.org |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.6593 |

| b (Å) | 7.0878 |

| c (Å) | 11.7358 |

| Volume (ų) | 553.93 |

| Z (Molecules per cell) | 4 |

| Temperature (K) | 120 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show a combination of characteristic bands corresponding to the 2,3-disubstituted pyridine ring, the methyl group, and the cyclopropyl group.

The spectrum can be analyzed by dividing it into key regions:

C-H Stretching Region (3100-2850 cm⁻¹):

Aromatic C-H Vibrations: The C-H bonds on the pyridine ring are expected to produce absorptions in the 3100-3020 cm⁻¹ range. openstax.org

Cyclopropyl C-H Vibrations: The C-H stretching vibrations of a cyclopropyl group are characteristically found at frequencies above 3000 cm⁻¹, which is high for sp³ hybridized carbons. libretexts.org Absorptions are typically observed between 3080 and 3040 cm⁻¹. docbrown.info

Methyl C-H Vibrations: The methyl group attached to the pyridine ring will exhibit strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region. openstax.orgpressbooks.pub

Pyridine Ring Stretching Region (1600-1450 cm⁻¹):

Complex vibrations arising from C=C and C=N bond stretching within the pyridine ring typically result in a series of medium to strong intensity bands in the 1600-1450 cm⁻¹ range. openstax.org For 2,3-disubstituted pyridines, a band in the 1578-1588 cm⁻¹ range is often characteristic. cdnsciencepub.com

Fingerprint Region (< 1500 cm⁻¹):

C-H Bending Vibrations: The substitution pattern on the pyridine ring gives rise to distinct C-H out-of-plane bending bands. As a 2,3-disubstituted pyridine, it is analogous to a 1,2,3-trisubstituted benzene, which typically shows absorption in the 810-750 cm⁻¹ range, often with a second band of medium intensity between 726-680 cm⁻¹. cdnsciencepub.com

Methyl and Cyclopropyl Bending: The methyl group will show characteristic bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹. openstax.org The cyclopropyl group's -CH₂- deformation (scissoring) vibrations are expected between 1480 and 1440 cm⁻¹. docbrown.info

Interactive Table of Expected IR Absorption Bands for this compound

This table summarizes the principal absorption bands anticipated in the IR spectrum of this compound, based on data from analogous structures.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| 3080 - 3040 | C-H Stretching | Cyclopropyl Ring | docbrown.infoacs.org |

| 3100 - 3020 | =C-H Stretching | Pyridine Ring | openstax.org |

| 2960 - 2850 | C-H Stretching | Methyl Group | openstax.orgpressbooks.pub |

| 1588 - 1578 | C=C and C=N Ring Stretching | Pyridine Ring | cdnsciencepub.com |

| 1480 - 1440 | -CH₂- Deformation (Scissoring) | Cyclopropyl Ring | docbrown.info |

| ~1450 and ~1380 | C-H Bending | Methyl Group | openstax.org |

| 810 - 750 | C-H Out-of-Plane Bending (2,3-disubstitution pattern) | Pyridine Ring | cdnsciencepub.com |

Reactivity of the Pyridine Core

The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. This inherent electronic property makes it less reactive towards electrophilic substitution than benzene but more susceptible to nucleophilic attack, particularly when activated. The substituents at the C2 and C3 positions—a methyl group and a cyclopropyl group, respectively—further modulate this reactivity. The C2-methyl group is weakly electron-donating, while the C3-cyclopropyl group can also exhibit electron-donating character through its unique orbital interactions.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr): Like its parent heterocycle, this compound is generally resistant to electrophilic aromatic substitution. The nitrogen atom deactivates the ring towards electrophiles, and reactions such as nitration or halogenation require harsh conditions. ambeed.com When substitution does occur, it is directed to the positions less deactivated by the nitrogen atom, primarily the C3 and C5 positions. taylorandfrancis.com In this specific molecule, the C3 position is already occupied. The C2-methyl group, being an ortho-, para-director, would activate the C3 and C5 positions. Therefore, electrophilic attack would be expected to occur preferentially at the C5 position. For instance, the bromination of a similar compound, 2-amino-5-methylpyridine, occurs adjacent to the activating amino group. taylorandfrancis.com

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution of hydrogen on the pyridine ring is typically unfavorable. However, this transformation can be achieved if a good leaving group, such as a halide, is present on the ring. For example, in compounds like 5-bromo-2-cyclopropylpyridine, the bromine atom can be displaced by various nucleophiles, often under conditions employing polar aprotic solvents at elevated temperatures. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to functionalize halopyridines, demonstrating the utility of these substrates in C-C bond formation.

Radical Reactions and Dearomatization-Rearomatization Pathways

Radical Reactions: The pyridine ring can undergo C-H functionalization through radical-based mechanisms, such as the Minisci reaction. These reactions typically involve the generation of a radical species that attacks the protonated, and thus more electrophilic, pyridine ring. Another class of radical reactions is the radical-nucleophilic aromatic substitution (SRN1), which proceeds via a radical anion intermediate.

The cyclopropyl group itself can serve as a mechanistic probe for radical reactions. The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to form the but-3-enyl radical. The absence of such a ring-opened product in a reaction involving a cyclopropylmethyl-substituted reactant is often considered strong evidence against the involvement of a radical intermediate.

Dearomatization-Rearomatization Pathways: A powerful strategy for functionalizing the pyridine nucleus, especially at the C3 and C5 positions, involves a dearomatization-rearomatization sequence. nih.govresearchgate.netsnnu.edu.cn This two-stage process circumvents the inherent unreactivity of the pyridine ring towards certain reagents.

The general mechanism involves:

Activation and Dearomatization: The pyridine nitrogen is first activated by reacting with an electrophile, such as triflic anhydride or a chloroformate, to form a pyridinium salt. This activation significantly increases the electrophilicity of the ring, making it susceptible to nucleophilic attack. The subsequent addition of a nucleophile leads to the formation of a non-aromatic dihydropyridine (DHP) intermediate. snnu.edu.cn

Rearomatization: The DHP intermediate is then rearomatized, often through an acid-promoted elimination or oxidation step, to restore the aromatic pyridine ring, now bearing a new substituent. researchgate.net

This strategy has been successfully employed for a variety of transformations, including meta-selective alkylation and silylation. snnu.edu.cn The dearomatized intermediates, which contain electron-rich enamine or dienamine-like structures, are most nucleophilic at the position beta to the nitrogen (C3/C5), directing the subsequent reaction with electrophiles to these sites. snnu.edu.cn This approach allows for both radical and ionic functionalization pathways. nih.govresearchgate.net

Reactivity of the Cyclopropyl Moiety

The cyclopropane ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which is the primary driving force for its chemical transformations. colab.ws The C-C bonds within the ring have a high degree of p-character, allowing them to interact with adjacent functional groups and participate in reactions typically associated with π-systems.

Ring-Opening Reactions of the Cyclopropane Ring

The release of ring strain energizes the cleavage of the cyclopropane C-C bonds, which can be initiated by acids, electrophiles, or transition metals.

The ring-opening of arylcyclopropanes under acidic conditions is a well-documented process. chemrxiv.orgrsc.orgresearchgate.net This transformation is often facilitated by a Brønsted acid catalyst in a highly polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP), which can stabilize cationic intermediates. chemrxiv.orgrsc.org

The prevailing mechanism for electron-rich arylcyclopropanes is an SN1-type pathway:

Protonation: The reaction is initiated by the protonation of the cyclopropane ring by a strong acid, such as triflic acid (TfOH). rsc.org This step is often the rate-determining step.

Carbocation Formation: The protonated cyclopropane undergoes heterolytic C-C bond cleavage to form the most stable carbocation intermediate. For an arylcyclopropane, this will be the benzylic carbocation, which is stabilized by the adjacent aromatic ring.

Nucleophilic Attack: The carbocation is then trapped by a nucleophile present in the reaction mixture. chemrxiv.orgrsc.org

In the case of this compound, the pyridine ring acts as the "aryl" substituent. Protonation could occur on the pyridine nitrogen, further activating the molecule, or directly on the cyclopropane ring, leading to a stabilized carbocation adjacent to the heterocyclic ring. rsc.org The reaction rate has been observed to increase with the acidity of the medium. uoguelph.ca While this specific ring-opening was not intended in some studies on related cyclopropanated heterocycles, the principles remain applicable. nih.govbeilstein-journals.org

Table 1: Mechanistic Pathways for Ring-Opening of Substituted Cyclopropanes

| Cyclopropane Substituent | Catalyst/Conditions | Proposed Mechanism | Intermediate | Product Type |

| Electron-Rich Aryl Group | Brønsted Acid (TfOH) in HFIP | SN1-type Ring Opening | Carbocation | Branched |

| Cyclopropyl Ketone | Brønsted Acid (TfOH) in HFIP | Homo-conjugate Addition | N/A | Linear |

| Aryl Group | Photoredox/NHC Catalysis | Radical/Radical Cross-Coupling | Radical Cation | 1,3-Difunctionalized |

This table provides a generalized summary based on findings from various substituted cyclopropanes. chemrxiv.orgrsc.orgd-nb.info

Transition metals are highly effective at promoting the ring-opening of cyclopropanes due to the favorable oxidative addition of the metal into a strained C-C bond. wikipedia.org This process forms a metallacyclobutane intermediate, which is a versatile precursor for a variety of subsequent transformations.

Rhodium Catalysis: Rhodium complexes can catalyze the C-C bond activation of strained rings. For instance, Rh(I) catalyzes the rearrangement of 3-(2-pyridyl)cyclopropenes, which involves ring-opening to a carbenoid species followed by cyclization to form indolizine derivatives. Rhodium has also been implicated in C-H alkylation of pyridines that may proceed through radical pathways involving ring-opening or cyclization. beilstein-journals.org

Palladium Catalysis: Palladium catalysts are widely used for reactions involving alkylidenecyclopropanes, which readily undergo oxidative addition. wikipedia.org While not directly this compound, related palladium-catalyzed reactions of cyclopropanated heterocycles can lead to ring-expanded products like 1,2-dihydropyridines.

Gold Catalysis: Gold catalysts have been shown to mediate the ring-opening of 2-(1-alkynyl-cyclopropyl)pyridines. The reaction proceeds via a gold-catalyzed cycloisomerization, where attack by a nucleophile leads to C-C bond cleavage of the cyclopropane and the formation of diverse indolizine structures.

Other Metals (Ti, Co): In multimetallic systems, metals like titanium and cobalt can facilitate the single-electron ring-opening of related three-membered rings (epoxides) to generate radicals, which are then used in cross-coupling reactions. nih.gov This highlights the potential for radical-based ring-opening pathways for cyclopropanes under appropriate catalytic conditions.

Radical-Mediated Ring Opening Processes

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions, including those involving radical intermediates. The process, known as homolytic cleavage, involves the breaking of a chemical bond where each resulting fragment retains one of the original bonding electrons, leading to the formation of free radicals. youtube.combyjus.com This type of reaction is often initiated by heat, light, or a chemical initiator. fiveable.me

In the context of cyclopropylmethyl systems, radical generation often leads to rapid ring-opening. rsc.org For instance, a radical clock experiment involving a pyrrolidine with a cyclopropyl moiety demonstrated the intermediacy of a cyclopropylcarbinyl radical, which subsequently underwent ring opening. researchgate.netnih.gov The ring-opening of radicals containing the cyclopropylmethyl system typically proceeds through the fission of the more substituted βγ-bond. rsc.org This process is kinetically controlled and can be a useful strategy in synthesis. libretexts.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of cyclopropylmethyl radical chemistry suggest that a radical generated on or adjacent to the cyclopropyl ring would likely lead to a ring-opened product. The stability of the resulting radical and the reaction conditions would influence the reaction pathway.

[3+2] Cycloaddition Reactions of Cyclopropylpyridines

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. In a [3+2] cycloaddition, a three-atom component reacts with a two-atom component to form a five-membered ring. uchicago.edu Cyclopropylpyridines can participate in such reactions, where the cyclopropyl group can act as a three-carbon synthon.

Research has shown that cyclopropyl pyridines can undergo [3+2] cycloaddition reactions with alkenes. researchgate.net For example, a pyridine-boryl radical catalyst can facilitate a strain-release-driven cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes. researchgate.net This suggests that the strained ring of a cyclopropyl group attached to a pyridine can be activated for cycloaddition. In some cases, these reactions can be catalyzed by Lewis acids or transition metals. researchgate.net For instance, Sc(OTf)₃ has been used to catalyze a formal intermolecular [3+2] cycloaddition of alkynylcyclopropane ketones with electron-rich aromatic aldehydes. researchgate.net

A notable application of this reactivity is the synthesis of pyrrolidine derivatives. osaka-u.ac.jporganic-chemistry.orgresearchgate.net A photo-promoted ring contraction of pyridines with silylborane can yield pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jp The reaction proceeds through intermediates like 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. osaka-u.ac.jp Although not exclusively focused on this compound, this research highlights the potential of the cyclopropylpyridine scaffold in constructing complex heterocyclic systems like pyrrolidines, which are prevalent in bioactive molecules. nih.gov

Cyclopropyl-Allyl Rearrangements and Related Transformations

The strained nature of the cyclopropyl ring makes it prone to rearrangements, particularly to the isomeric allyl structure. These transformations can be initiated thermally, by acid catalysis, or through metal-catalyzed pathways. The driving force for this rearrangement is the release of ring strain.

While specific examples detailing the cyclopropyl-allyl rearrangement for this compound were not found in the search results, the general reactivity pattern of cyclopropyl-substituted aromatic systems suggests its feasibility. The cyclopropoxy group, for example, enhances the reactivity of molecules due to the strain in its three-membered ring, making it susceptible to ring-opening reactions. vulcanchem.com Such rearrangements are a known transformation for cyclopropyl ketones, where arylcyclopropylketyl anions can undergo reversible ring opening. acs.org These rearrangements can be synthetically useful, providing access to functionalized allylpyridines from corresponding cyclopropyl precursors.

Reactivity of the Methyl Group

The methyl group at the 2-position of the pyridine ring, often referred to as a "benzylic" or, more accurately, an "aza-benzylic" position, exhibits enhanced reactivity due to the influence of the adjacent aromatic heterocycle.

The C-H bonds of the methyl group in 2-methylpyridines (2-picolines) are acidic enough to be deprotonated by strong bases like butyllithium, or activated by various catalysts. wikipedia.org This allows for a range of functionalization reactions. beilstein-journals.orgclockss.org

Several methods exist for the C(sp³)–H functionalization of 2-methyl azaarenes. beilstein-journals.org These include reactions with aldehydes, beilstein-journals.orgsioc-journal.cn ketones, nie.edu.sg and electron-deficient olefins. clockss.org These transformations can be promoted by transition metals, Lewis acids, or Brønsted acids, and in some cases, can proceed under catalyst- and solvent-free conditions. beilstein-journals.orgclockss.org For example, an iron-catalyzed benzylic addition of 2-methyl azaarenes to trifluoromethyl ketones has been reported. nie.edu.sg Scandium complexes have also been shown to insert into the methyl C-H bond of 2-methylpyridine. rsc.org These methods provide a direct route to more complex substituted pyridines, avoiding multi-step synthetic sequences. nie.edu.sgwisc.edu

Table 1: Examples of Benzylic C-H Functionalization of 2-Methylazaarenes

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| 2-Methylazaarene | Aromatic Aldehyde | Catalyst- and solvent-free | 2-(Azaaren-2-yl)ethanol | beilstein-journals.org |

| Quinaldine | Trifluoromethyl Ketone | Fe(ClO₄)₂·H₂O | 2-Alkenylated azaarene | nie.edu.sg |

| 2-Methylquinoline | N-Phenylmaleimide | Deep Eutectic Solvent | Azaarene derivative | clockss.org |

| 2-Methylpyridine | Ethylene | Scandium boryl oxycarbene | Cyclopropanation product | rsc.org |

The methyl group of 2-methylpyridine can undergo both oxidation and reduction. Oxidation, for instance with potassium permanganate, converts the methyl group to a carboxylic acid, yielding picolinic acid. wikipedia.org The oxidation of methylpyridines can also be achieved with other agents like argentous oxide, although this can sometimes lead to tars and decarboxylation, resulting in demethylation. bme.hu

Conversely, the pyridine ring itself can be reduced. Hydrogenation of 2-methylpyridine leads to the formation of 2-methylpiperidine. chemicalbook.com The specific conditions of the reaction (catalyst, pressure, temperature) will determine the outcome and selectivity of these transformations.

Benzylic C-H Functionalization Reactions

Regioselectivity and Stereoselectivity in Reaction Pathways

Regioselectivity and stereoselectivity are critical aspects of the chemical reactions involving this compound, dictated by the electronic and steric influences of its substituents.

Regioselectivity: The substitution pattern on the pyridine ring directs the outcome of further reactions. In nucleophilic aromatic substitutions, the positions ortho and para (C2, C4, C6) to the nitrogen are activated. imperial.ac.uk The existing substituents on this compound (a methyl group at C2 and a cyclopropyl group at C3) will influence where incoming reagents attack. For instance, in nucleophilic additions to 3,4-pyridynes, substituents can govern the regioselectivity of the attack. nih.gov Similarly, for 3-substituted 2,6-dichloropyridines, the nature of the 3-substituent can direct nucleophilic attack to either the 2- or 6-position. researchgate.net In the case of C-H functionalization, reactions can be directed to specific positions; for example, Ni-Al bimetallic catalysts have been used for C2-H alkylation of pyridines. dicp.ac.cn The interplay between the electron-donating/withdrawing properties and the steric bulk of the methyl and cyclopropyl groups will determine the regiochemical outcome of various transformations.

Stereoselectivity: Reactions involving the creation of new chiral centers can proceed with varying degrees of stereoselectivity. In cycloaddition reactions, the approach of the dienophile can be directed by existing stereocenters or by chiral catalysts, leading to specific diastereomers or enantiomers. researchgate.net Enzyme-mediated carbene transfer has emerged as a highly stereoselective method for synthesizing cyclopropane molecules. utdallas.edu Similarly, stereoselective cyclopropanation of olefins is a well-studied area, with methods available to control the diastereoselectivity and enantioselectivity of the products. researchgate.netunl.pt For this compound, any reaction that creates a new stereocenter, such as addition to the pyridine ring or functionalization of the methyl group that creates a chiral center, has the potential to be stereoselective, depending on the reaction mechanism and reagents used.

Table 2: Summary of Factors Influencing Selectivity

| Selectivity Type | Influencing Factors | Example Reaction Type | Ref. |

| Regioselectivity | Electronic effects of substituents (inductive, resonance) | Nucleophilic Aromatic Substitution | nih.govresearchgate.net |

| Steric hindrance from existing groups | C-H Functionalization | dicp.ac.cnacs.org | |

| Nature of catalyst and ligands | Metal-catalyzed Cross-Coupling | bohrium.com | |

| Stereoselectivity | Chiral catalysts or auxiliaries | Asymmetric Cyclopropanation | utdallas.eduresearchgate.net |

| Substrate control (existing stereocenters) | Directed Cyclopropanation | unl.pt | |

| Reaction mechanism (concerted vs. stepwise) | Alder-Ene Reactions | nih.gov |

Detailed Mechanistic Elucidation of Reactions

The reactivity of this compound is characterized by transformations involving the pyridine core and the strained cyclopropyl ring. Mechanistic studies, including computational analysis and experimental observations, have shed light on the pathways governing these reactions. Key reaction classes include photocatalytic functionalizations, radical-mediated ring-openings, and transition metal-catalyzed cross-coupling reactions.

Photocatalytic and Radical-Mediated Reactions

Photocatalysis has emerged as a powerful tool for the functionalization of pyridine derivatives, including those bearing a cyclopropyl substituent. These reactions often proceed through radical intermediates, leveraging the unique electronic properties of the pyridine ring and the inherent strain of the three-membered ring.

One prominent mechanistic pathway involves the single-electron reduction of a pyridinium ion to generate a pyridinyl radical. This process can be initiated by a photoexcited catalyst. The resulting radical can then undergo various transformations. For instance, in the presence of a suitable coupling partner, C-C bond formation can occur.

A proposed general mechanism for the functionalization of pyridines via pyridinyl radicals involves the following steps dss.go.thacs.org:

Protonation and Single-Electron Transfer (SET): The pyridine nitrogen is first protonated by a Brønsted acid. The resulting pyridinium ion then undergoes a single-electron transfer from a photoexcited catalyst to form a pyridinyl radical.

Radical Coupling: The pyridinyl radical can then couple with another radical species present in the reaction mixture.

Rearomatization: The resulting intermediate rearomatizes to afford the functionalized pyridine product.

In the context of this compound, the cyclopropyl group can participate in these radical pathways. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly when a radical is formed on an adjacent atom bbhegdecollege.com.

A study on the intramolecular Minisci reaction, a process involving the addition of a radical to a protonated heterocycle, provides a basis for understanding the reactivity of similar systems. In an aqueous medium, the reaction can be initiated by the generation of a trifluoromethyl radical from sodium triflinate and a persulfate initiator acs.org. This radical adds to an unactivated alkene, and the resulting alkyl radical can then react with the pyridine ring acs.org. While not directly involving this compound, this study highlights the feasibility of radical additions to the pyridine ring under aqueous conditions acs.org.

| Reaction Type | Key Mechanistic Features | Intermediates | Supporting Evidence |

| Photocatalytic Functionalization | Single-electron transfer to a pyridinium ion. | Pyridinyl radical | Radical clock experiments, computational studies. dss.go.thacs.org |

| Radical-Mediated Ring Opening | β-scission of a cyclopropylcarbinyl radical. | Cyclopropylcarbinyl radical, homoallyl radical | Product analysis showing ring-opened products. bbhegdecollege.com |

| Intramolecular Minisci Reaction | Radical addition to a protonated pyridine ring. | Alkyl radical, radical cation | Trapping experiments with radical inhibitors (e.g., TEMPO). acs.org |

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers another avenue for the functionalization of this compound. Heck-type coupling reactions, for example, can lead to ring-opening of the cyclopropyl group. In a study on a related bicyclic vinylcyclopropane, a palladium catalyst was shown to insert into the C-C bond of the cyclopropane ring, leading to a ring-expanded product chemrxiv.org. A plausible mechanism involves the oxidative addition of an aryl halide to the palladium(0) catalyst, followed by insertion of the vinylcyclopropane. Subsequent β-hydride elimination is suppressed, and instead, a migratory insertion into the cyclopropane ring occurs, leading to the ring-opened product chemrxiv.org.

Under acidic conditions, the cyclopropane ring of cyclopropylpyridines can undergo cleavage. This reactivity is influenced by the electronic interaction between the pyridinium cation and the cyclopropane ring dss.go.th.

| Reaction Type | Catalyst/Reagent | Key Mechanistic Steps | Products |

| Heck-Type Ring Opening | Palladium catalyst | Oxidative addition, migratory insertion, reductive elimination. | Ring-expanded dihydropyridines. chemrxiv.org |

| Acid-Catalyzed Ring Cleavage | Strong acid | Protonation of pyridine, cleavage of cyclopropane ring. | Butenylpyridine derivatives. dss.go.th |

The detailed mechanistic understanding of these reactions is crucial for the rational design of synthetic routes to novel and complex molecules based on the this compound scaffold. Further investigations, including detailed kinetic and computational studies, will continue to refine our understanding of the intricate reactivity of this versatile building block.

Computational and Theoretical Studies on 3-cyclopropyl-2-methylpyridine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic electronic properties and energetic landscape of molecules like 3-cyclopropyl-2-methylpyridine. These computational methods provide insights that complement and often guide experimental studies.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and electronic properties of chemical compounds. For derivatives of cyclopropylpyridine, DFT calculations, often using the B3LYP functional with various basis sets such as 6-311++G(d,p) or cc-pVTZ, are employed to determine the optimized molecular geometry. arkat-usa.orgresearchgate.net These calculations help in understanding the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

The introduction of a cyclopropyl group to a pyridine ring influences the electronic structure. DFT calculations can quantify this influence on parameters like bond lengths, bond angles, and dihedral angles. For instance, in related pyridine derivatives, the geometry of the molecular frame is often shown to be minimally affected by the introduction of substituents like a pyridine ring or a thioether group. mdpi.com However, the electronic properties are significantly modulated. The computational data, including parameters like topological polar surface area and partition coefficient (LogP), provide quantitative measures of the molecule's properties. Theoretical predictions of vibrational frequencies from DFT can be compared with experimental infrared and Raman spectra to validate the computational model.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of positive, negative, and neutral electrostatic potential on the molecular surface.

For pyridine derivatives, MEP analysis helps identify the sites prone to chemical reactions. bohrium.com Generally, the nitrogen atom in the pyridine ring, with its lone pair of electrons, exhibits a region of negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the cyclopropyl ring would show positive potential. The specific distribution of electrostatic potential across this compound would reveal how the interplay between the electron-donating methyl group and the strained cyclopropyl ring influences the reactivity of the pyridine core. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal structure and biological activity of molecules. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and distribution of these orbitals are key to predicting a molecule's reactivity and kinetic stability.

In the study of pyridine derivatives, FMO analysis is a standard computational procedure. mdpi.commdpi.com The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. mdpi.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower kinetic stability. mdpi.com For derivatives of pyridine, the HOMO is often located on electron-rich parts of the molecule, such as a phenyl ring or a thioether group, while the LUMO can be situated on the pyridine ring itself. mdpi.com In the case of this compound, FMO analysis would reveal the specific locations of the HOMO and LUMO, providing insights into its electrophilic and nucleophilic character and predicting its behavior in chemical reactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving complex molecules like this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

For instance, in the synthesis of pyridine derivatives, computational studies can shed light on the intricacies of reaction mechanisms, such as palladium-catalyzed cross-coupling reactions or cycloaddition reactions. mdpi.comchemrxiv.org DFT calculations can be used to explore the step-by-step process of a reaction, calculating the energy barriers for each step and thus predicting the reaction's feasibility and selectivity. researchgate.net For example, in the context of cyclopropane ring-opening reactions, DFT calculations have been used to study the torquoselectivity, which is the preference for one direction of rotation over another during the cleavage of the ring. researchgate.net

Similarly, computational modeling could be applied to understand the reactivity of this compound in various transformations, such as substitutions on the pyridine ring or reactions involving the cyclopropyl group. This could involve modeling the interaction of the molecule with different reagents and catalysts to predict the most likely products and reaction conditions.

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, can significantly impact its physical, chemical, and biological properties. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies.

For molecules containing flexible groups like a cyclopropyl ring, conformational analysis is particularly important. Computational methods, such as DFT, can be used to perform a systematic search of the conformational space to locate the energy minima, which correspond to stable conformers. arkat-usa.org For example, a study on 3-cyclopropyl-1,2-dimethyldiaziridine revealed the existence of two stable conformers, anti and gauche, with the anti conformer being more prevalent. researchgate.netresearchgate.net The energy barrier for the transition between these conformers was also calculated. researchgate.net

A similar conformational analysis of this compound would likely reveal different stable arrangements of the cyclopropyl group relative to the pyridine ring. The preferred conformation would be the one that minimizes steric hindrance and optimizes electronic interactions. Understanding the conformational preferences and the energy landscape is crucial for predicting the molecule's behavior in different environments, including its interaction with biological targets.

Ligand-Protein Interaction Modeling (if applicable to research applications of derivatives)

When derivatives of this compound are investigated for their potential as therapeutic agents, understanding their interaction with biological targets at a molecular level is crucial. Ligand-protein interaction modeling, often referred to as molecular docking, is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a protein.

This process typically involves generating a three-dimensional model of the ligand and the protein and then using a scoring function to evaluate the different possible binding poses. acs.org For example, in the development of new insecticides based on pyridine derivatives, molecular docking was used to predict the binding affinity of the compounds to the acetylcholine esterase (AChE) protein. researchgate.net The results of these docking studies can guide the design of new derivatives with improved potency and selectivity. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as Building Blocks in Complex Molecule Synthesis

3-Cyclopropyl-2-methylpyridine serves as a versatile precursor in the synthesis of intricate organic molecules. The presence of the reactive pyridine ring, coupled with the specific steric and electronic influence of its substituents, allows for a range of chemical transformations.

The pyridine moiety of this compound is a cornerstone for the construction of more complex heterocyclic systems. wikipedia.org Pyridine and its derivatives are frequently employed in the synthesis of fused-ring systems. wikipedia.org For instance, the fusion of a pyridine ring with other carbocyclic or heterocyclic rings can lead to the formation of a variety of structures. wikipedia.org

The reactivity of the cyclopropyl group also plays a crucial role. Cyclopropanes, due to their inherent ring strain, can undergo ring-opening reactions, providing a pathway to different heterocyclic structures. rsc.org This reactivity, when combined with the chemistry of the pyridine ring, opens up avenues for synthesizing novel and complex heterocyclic frameworks. The synthesis of such systems is often a key step in the development of new pharmaceutical agents and other functional molecules. beilstein-journals.org

Research in heterocyclic chemistry has demonstrated various methods for synthesizing complex ring systems from substituted pyridines. These methods include:

Cyclization Reactions: Intramolecular reactions involving functional groups on the pyridine ring or its substituents can lead to the formation of new rings. vulcanchem.com

Cycloaddition Reactions: The pyridine ring can participate in cycloaddition reactions to form polycyclic systems. d-nb.info

Condensation Reactions: Reactions with other molecules can result in the formation of larger, more complex heterocyclic structures. vulcanchem.com

The specific substitution pattern of this compound influences the regioselectivity and stereoselectivity of these reactions, allowing for the targeted synthesis of specific isomers.

The application of this compound extends to the synthesis of macrocyclic and polycyclic compounds. Macrocycles, large ring structures, are of significant interest in fields such as supramolecular chemistry and drug design. researchgate.net The synthesis of these large rings often relies on strategies that control the cyclization process to favor the formation of the desired macrostructure over polymerization. researchgate.net

One approach to synthesizing macrocycles involves the use of building blocks that can be linked together and then cyclized. acs.org Substituted pyridines can serve as key components in the linear precursors to these macrocycles, with the pyridine nitrogen or other functional groups acting as nucleophiles in the ring-closing step. acs.org The presence of the cyclopropyl group can influence the conformation of the precursor chain, potentially pre-organizing it for macrocyclization.

The synthesis of polycyclic compounds, molecules containing multiple fused or bridged rings, can also utilize this compound. The construction of such intricate three-dimensional structures often requires multi-step synthetic sequences. The unique reactivity of both the pyridine and cyclopropyl moieties can be exploited in a stepwise fashion to build up the complex architecture of polycyclic natural products and other target molecules. For instance, the cyclopropyl group can participate in ring-expansion or rearrangement reactions to form larger rings within a polycyclic framework. chemrxiv.org

Precursors for Novel Heterocyclic Ring Systems

Catalysis and Ligand Design

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an effective ligand for coordinating with metal ions. This property is central to its application in catalysis and ligand design.

This compound can act as a ligand in coordination chemistry, forming stable complexes with a variety of transition metals. googleapis.comorientjchem.org The properties of the resulting metal complex, such as its geometry, stability, and reactivity, are influenced by the electronic and steric characteristics of the ligand. orientjchem.org The methyl group at the 2-position and the cyclopropyl group at the 3-position create a specific steric environment around the coordinating nitrogen atom, which can influence the coordination number and geometry of the metal center. mdpi.com

The electronic properties of the pyridine ring, modified by the electron-donating methyl group, also affect the strength of the metal-ligand bond. google.com This ability to fine-tune the properties of metal complexes is crucial for designing catalysts with specific activities and selectivities. google.com The formation of metal complexes with pyridine-containing ligands is a fundamental aspect of coordination chemistry with applications in various catalytic processes. mdpi.com

Table 1: Examples of Metal Complexes with Pyridine-based Ligands

| Metal Ion | Ligand Type | Application | Reference |

|---|---|---|---|

| Copper(II) | Polydentate Pyridine-containing Ligand | Model for Biological Systems | mdpi.com |

| Rhodium(II) | Chiral Pyridine-like Ligands | Asymmetric Catalysis | uio.no |

| Nickel(II) | Bipyridine Ligand | C-H Alkylation | dicp.ac.cn |

This table provides examples of metal complexes formed with various pyridine-based ligands, illustrating the broad scope of their application in coordination chemistry and catalysis.

Beyond its role in metal-based catalysis, this compound and its derivatives have potential applications in organocatalysis. Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a complementary approach to traditional metal-based catalysts. csic.es Chiral pyridine derivatives, in particular, have been explored as catalysts in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. epfl.ch

The development of asymmetric catalytic reactions is a major focus of modern organic chemistry. epfl.ch Chiral ligands and organocatalysts play a pivotal role in achieving high levels of enantioselectivity. The steric bulk and electronic nature of the substituents on the pyridine ring are critical for creating a chiral environment that can differentiate between the two enantiomeric transition states of a reaction, leading to the preferential formation of one enantiomer. epfl.ch

While specific examples of this compound itself in asymmetric organocatalysis are not extensively documented, the principles of catalyst design suggest its potential in this area. The development of chiral catalysts based on this scaffold could lead to new and efficient methods for the synthesis of enantiomerically pure compounds. researchgate.net

Ligands in Coordination Chemistry and Metal Complexes

Advanced Materials Development

The incorporation of this compound into larger molecular structures can lead to the development of advanced materials with tailored properties. The pyridine unit can impart specific electronic and photophysical characteristics, while the cyclopropyl group can influence the material's morphology and packing in the solid state.

Substituted pyridines are used as building blocks for a variety of functional materials, including polymers, dyes, and liquid crystals. The properties of these materials are highly dependent on the nature and position of the substituents on the pyridine ring. The unique combination of a cyclopropyl and a methyl group in this compound could lead to materials with novel optical, electronic, or self-assembly properties. For example, the incorporation of this unit into a polymer backbone could influence its solubility, thermal stability, and mechanical properties.

Furthermore, pyridine-containing compounds are known to be useful in the development of materials for electronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. orientjchem.org The electronic properties of the pyridine ring can be tuned to facilitate charge transport or to act as a luminescent core. The specific substituents on this compound could be leveraged to optimize these properties for specific material applications.

Fluorescent Properties and Optoelectronic Applications

The inherent fluorescent properties of certain pyridine derivatives make them valuable in the development of optoelectronic materials. While direct studies on the fluorescent properties of this compound are not extensively documented in the provided search results, the broader class of substituted pyridines, including those with structural similarities, demonstrates significant potential in this area. For instance, various substituted cyanopyridine derivatives are known to exhibit fluorescence. researchgate.net The photophysical properties of such compounds are influenced by factors like solvent and pH. acs.org

The development of novel fluorescent dyes is crucial for applications such as nucleotide labeling in nucleic acid sequencing. google.com Coumarin dyes and their derivatives, for example, are utilized as fluorescent labels. google.com The structural framework of substituted pyridines can be tailored to create materials with specific optoelectronic properties, including those suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. google.comgoogle.com The synthesis of various pyridine derivatives often involves methods like Suzuki cross-coupling reactions to introduce different functional groups that can modulate their fluorescent behavior. mdpi.com

Research into π-expanded indolizines, which can be synthesized from pyridine derivatives, has shown that their strong violet-blue light emission can be harnessed for optoelectronic applications. rsc.org Structural modifications to these molecules can lead to a bathochromic shift, altering their emission color. rsc.org

Interactive Data Table: Fluorescent Properties of Related Pyridine Derivatives

| Compound Class | Key Features | Potential Applications |

| Cyanopyridine Derivatives researchgate.net | Exhibit fluorescence | Molecular probes, sensors |

| Coumarin-based Dyes google.com | Used as fluorescent labels | Nucleic acid sequencing |

| π-Expanded Indolizines rsc.org | Strong violet-blue emission | Optoelectronic devices |

Adsorption Materials and Functionalized Polymers

Pyridine-functionalized polymers are a significant class of materials with applications in areas such as contaminant capture and self-assembly of block copolymers. researchgate.net The nitrogen atom in the pyridine ring imparts Lewis basicity, which can be exploited for binding to various substances. researchgate.net

While direct studies on this compound for adsorption are not detailed, related pyridine-containing polymers have been synthesized to remove micropollutants from aqueous environments. researchgate.net These polymers can be designed in both linear and crosslinked forms to create materials with specific binding properties for targeted contaminants. researchgate.net The adsorption behavior of these polymers often follows established models like the Langmuir adsorption isotherm, indicating the formation of a monolayer of the adsorbate on the polymer surface. researchgate.net